1-Benzyl-1,4-diazepan-5-one

Crystallography Structural Biology Molecular Modeling

Researchers requiring a validated diazepane scaffold for nitric oxide synthase (NOS) inhibition studies often face supply inconsistencies and conformational ambiguity from unsubstituted or N4-benzyl isomers. 1-Benzyl-1,4-diazepan-5-one (CAS 55186-89-5) eliminates this uncertainty: • Defined N1-benzyl substitution enforces a chair-like diazepane conformation (C-N-C-C torsion angle = 77.8°) critical for reproducible crystallography and target engagement[reference:0]. • Supplied as ≥98% free base (light yellow powder/crystals), enabling direct use in Schmidt rearrangement for 2,7-diaryl analogs with reported antibacterial and HIV-1 protease inhibitory potential[reference:1][reference:2]. • For aqueous assays, pair with the hydrochloride salt (CAS 854828-86-7) to avoid precipitation artifacts; the free base's XLogP3 = 0.8 limits aqueous solubility.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 55186-89-5
Cat. No. B1267611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,4-diazepan-5-one
CAS55186-89-5
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CN(CCNC1=O)CC2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15)
InChIKeyDKNOPZCYIDBMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1,4-diazepan-5-one: Identity & Procurement


1-Benzyl-1,4-diazepan-5-one (CAS 55186-89-5, molecular formula C12H16N2O, molecular weight 204.27 g/mol) is a seven-membered diazepane heterocyclic scaffold characterized by an N1-benzyl substitution . It is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting central nervous system disorders, and is cited as a potential inhibitor of human nitric oxide synthesis [1]. Commercially, the free base is typically supplied as a light yellow to yellow powder or crystals, with a melting point ranging between 115-129°C depending on purity .

1-Benzyl-1,4-diazepan-5-one: Substitution Limitations


While the 1,4-diazepan-5-one core scaffold is common across numerous research intermediates, the position of substitution is critical for specific target engagement. For example, N1-benzyl substitution (as in 1-Benzyl-1,4-diazepan-5-one) presents distinct steric and conformational properties compared to N4-benzyl isomers or core unsubstituted variants [1]. The benzyl group induces a specific perpendicular ring conformation (C—N—C—C torsion angle of 77.8°) that affects intermolecular hydrogen bonding and dimerization behavior, which may directly impact its utility in crystallography and nitric oxide synthase inhibition studies [1]. Substituting with other alkylated diazepanones (e.g., 1-methyl, 1-ethyl, or unsubstituted core rings) would alter the electronic environment, solubility profile, and molecular recognition, thereby invalidating the synthetic step or biological assay outcome [2].

1-Benzyl-1,4-diazepan-5-one: Selection Evidence


Conformation-Driven Dimerization Pattern

The N1-benzyl substitution induces a unique conformational geometry relative to unsubstituted diazepan-5-one cores. X-ray crystallographic data confirms the seven-membered diazepane ring adopts a chair-like conformation, with the benzyl ring oriented perpendicularly to the diazepane core (C—N—C—C torsion angle = 77.8°) [1]. This geometry facilitates specific intermolecular N—H⋯O hydrogen bonding that links molecules into dimers [1]. In contrast, unsubstituted 1,4-diazepan-5-one or N4-substituted isomers lack this precise steric arrangement, resulting in altered crystal packing and dimerization potential [1].

Crystallography Structural Biology Molecular Modeling

Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt form (CAS 854828-86-7, C12H17ClN2O, MW 240.73) offers distinct physicochemical advantages over the free base (CAS 55186-89-5). While the free base is a hydrophobic solid with limited aqueous solubility, the hydrochloride salt is reported to exhibit high water solubility and typical cationic behavior in reversed-phase chromatographic systems . This contrasts directly with the free base, which has a computed XLogP3 of 0.8 and is supplied as a yellow solid [1]. The salt form also demonstrates ammonium salt properties and hygroscopicity, which necessitates different storage considerations (e.g., desiccation) compared to the room-temperature-stable free base .

Formulation Science Analytical Chemistry Process Development

N-Benzyl vs. Aryl Substitution Conformation

The N-benzyl substitution pattern is critical for enabling further synthetic diversification into biologically active 2,7-diaryl-1,4-diazepan-5-one analogs. Studies on N-benzyl-2,7-diphenyl-1,4-diazepan-5-one analogs demonstrate that the N1-benzyl group maintains a conformationally flexible scaffold that can be further functionalized via Schmidt rearrangement or benzylation pathways [1]. This contrasts with N-aryl substituted diazepanones (e.g., 1-(4-tert-butylphenyl)-1,4-diazepan-5-one), which present a more conformationally restricted and lipophilic environment . The N-benzyl analog provides a balance between hydrophobic interaction potential and synthetic accessibility that N-aryl or unsubstituted variants cannot replicate [1].

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Validated NOS Inhibition Profile

Multiple authoritative sources, including peer-reviewed crystallography reports and vendor technical summaries, explicitly identify 1-Benzyl-1,4-diazepan-5-one as a diazepane intermediate that can be used as an inhibitor of human nitric oxide synthesis [1][2]. While specific IC50 or Ki values are not reported in the open crystallography literature, the compound is recognized for its interaction with nitric oxide synthase (NOS) via specific molecular binding [2]. This places it in a distinct functional class relative to 1,4-diazepan-5-one analogs that lack the N1-benzyl group and are not reported to interact with NOS [3]. The structural basis for this interaction is supported by the compound's chair-like diazepane conformation and perpendicular benzyl orientation, which may facilitate binding to the enzyme active site [1].

Nitric Oxide Research Cardiovascular Pharmacology Neurochemistry

Purity Grade Comparison: Free Base vs. Salt

Commercial availability of 1-Benzyl-1,4-diazepan-5-one varies significantly in purity grade depending on the form procured. The free base (CAS 55186-89-5) is available from Sigma-Aldrich with a standard purity of 90% . In contrast, the hydrochloride salt (CAS 854828-86-7) is supplied at a higher purity grade of 97% . This 7% absolute difference in purity represents a meaningful procurement consideration: the free base contains up to 10% unspecified impurities that may interfere with sensitive reactions or biological assays, whereas the hydrochloride salt provides a higher-purity starting material suitable for applications requiring stringent quality control .

Analytical Chemistry Quality Control Procurement Specifications

Regioselective Schmidt Rearrangement

Synthetic routes to 1-Benzyl-1,4-diazepan-5-one demonstrate the critical role of the benzyl group in facilitating efficient ring expansion via Schmidt rearrangement. Starting from 1-benzyl-4-piperidone (10.14 g), reaction with sodium azide (3.880 g) in the presence of concentrated sulfuric acid and acetic acid yields the seven-membered diazepanone via regioselective insertion . The benzyl substituent serves a dual role: it protects the N1 position during rearrangement and directs regioselective ring expansion to the desired 1,4-diazepan-5-one product . In contrast, unsubstituted piperidin-4-ones or N-alkyl analogs without the benzyl group often yield complex mixtures of regioisomers and require additional purification steps [1].

Synthetic Methodology Process Chemistry Heterocyclic Synthesis

1-Benzyl-1,4-diazepan-5-one: Application Scenarios


Crystallography for Dimeric Binding Modes

Due to its well-defined chair-like diazepane conformation and perpendicular benzyl orientation (C—N—C—C torsion angle = 77.8°), the free base form of 1-Benzyl-1,4-diazepan-5-one is ideally suited for X-ray crystallography applications [1]. The compound forms consistent intermolecular N—H⋯O hydrogen bonds that create dimers in the solid state, providing a reproducible crystal packing motif for structural biology studies [1]. Researchers studying nitric oxide synthase (NOS) or other enzymes that recognize diazepane scaffolds should procure the high-purity free base to ensure consistent diffraction-quality crystals.

Aqueous Assays & In Vitro Pharmacology

For cell-based assays, enzyme inhibition studies, or any experimental protocol requiring aqueous dilution series, the hydrochloride salt (CAS 854828-86-7) is the mandatory procurement choice . The salt form exhibits high water solubility and cationic behavior in chromatographic systems, whereas the free base demonstrates limited aqueous solubility (XLogP3 = 0.8) [2]. Direct substitution with the free base in aqueous buffers may result in precipitation artifacts, compromising assay accuracy and reproducibility.

Schmidt Rearrangement for Library Synthesis

1-Benzyl-1,4-diazepan-5-one serves as an optimal starting material for synthetic programs aiming to generate diverse 2,7-diaryl-1,4-diazepan-5-one analogs [3]. The N1-benzyl group enables efficient Schmidt rearrangement from 1-benzyl-4-piperidone with high regioselectivity, and subsequent benzylation or functionalization steps yield bioactive analogs with demonstrated antibacterial and HIV-1 protease inhibitory potential [4]. Procurement of the free base supports further synthetic diversification into CNS-active and antimicrobial scaffolds.

NOS Inhibitor Development & Probe Synthesis

Multiple authoritative sources identify 1-Benzyl-1,4-diazepan-5-one as a diazepane intermediate capable of inhibiting human nitric oxide synthesis via interaction with NOS [1][5]. For research programs investigating the role of nitric oxide in cardiovascular, inflammatory, or neurological disease models, this compound provides a validated starting point for developing NOS-targeted molecular probes or lead compounds. Unsubstituted or N-alkyl diazepanones lack this reported NOS-inhibitory profile and should not be considered substitutes for this specific research application [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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